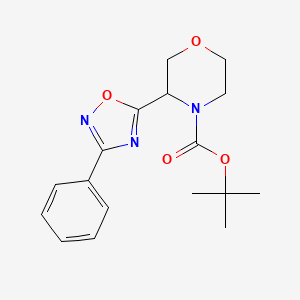

tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate

CAS No.: 1803611-64-4

Cat. No.: VC12017795

Molecular Formula: C17H21N3O4

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803611-64-4 |

|---|---|

| Molecular Formula | C17H21N3O4 |

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C17H21N3O4/c1-17(2,3)23-16(21)20-9-10-22-11-13(20)15-18-14(19-24-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |

| Standard InChI Key | AEEQATZZCCITQW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CC=C3 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is C₁₈H₂₃N₃O₄, derived from:

-

A morpholine ring (C₄H₉NO)

-

A tert-butoxycarbonyl (Boc) group (C₅H₉O₂)

-

A 3-phenyl-1,2,4-oxadiazole moiety (C₈H₅N₂O).

The molecular weight is 345.4 g/mol, calculated using atomic masses from PubChem’s computational tools .

IUPAC Name

tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate.

Spectral Data

While experimental spectra for this compound are unavailable, related analogues provide reference points:

-

IR Spectroscopy: Expected peaks include C=O stretch (∼1700 cm⁻¹, Boc group) and C=N/C-O stretches (∼1600–1250 cm⁻¹, oxadiazole) .

-

NMR: The morpholine protons resonate at δ 3.5–4.2 ppm (CH₂ groups), while aromatic protons from the phenyl group appear at δ 7.2–7.8 ppm .

X-ray Crystallography

No crystal structure is reported, but similar compounds, such as CID 21098365, exhibit planar oxadiazole rings and chair conformations in piperidine/morpholine systems .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis likely involves multi-step routes, combining Boc-protected morpholine with a pre-formed 3-phenyl-1,2,4-oxadiazole. A plausible pathway includes:

Oxadiazole Formation

-

Cyclization of Amidoxime: Reacting benzoyl chloride with amidoxime in the presence of a dehydrating agent (e.g., EDCl) forms the 1,2,4-oxadiazole ring .

-

Functionalization: Introducing the oxadiazole to morpholine via nucleophilic substitution or coupling reactions.

Morpholine Functionalization

-

Boc Protection: tert-Butyl dicarbonate (Boc₂O) protects the morpholine nitrogen under basic conditions .

-

Coupling Reactions: Amide bond formation between the oxadiazole-carboxylic acid and Boc-morpholine using reagents like HATU/DIEA .

Representative Procedure

A modified protocol from PubChem CID 475106-18-4 involves :

-

Step 1: Synthesize tert-butyl 3-(aminomethyl)morpholine-4-carboxylate via hydrogenation of a nitrile precursor.

-

Step 2: Couple with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid using HATU/DIEA in DMF.

Table 1: Reaction Conditions for Coupling

| Reagent | Role | Quantity | Conditions |

|---|---|---|---|

| HATU | Coupling agent | 1.2 eq | DMF, 25°C, 24 h |

| DIEA | Base | 3.0 eq | |

| Oxadiazole acid | Substrate | 1.0 eq |

Physicochemical Properties

Solubility and Stability

-

Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) due to the Boc group; low in water .

-

Stability: Stable under inert atmospheres but susceptible to acid-mediated Boc deprotection .

Thermal Properties

Table 2: Key Physicochemical Parameters

Applications in Drug Discovery

Case Study: Analogues in Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume